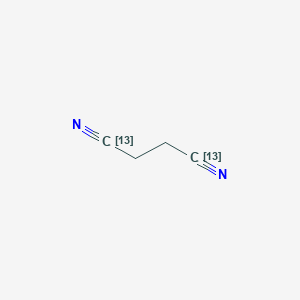
(1,4-13C2)butanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-13C2)butanedinitrile, also known as succinonitrile, is a nitrile compound with the molecular formula C4H4N2. It is characterized by the presence of two cyano groups (-CN) attached to a butane backbone. The compound is isotopically labeled with carbon-13 at the 1 and 4 positions, making it useful in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,4-13C2)butanedinitrile can be synthesized through the reaction of alkyl dihalides with cyanide ions. The process involves heating the reactants in a water and alcohol system, followed by refluxing to obtain the desired product. The reaction is typically carried out under mild conditions, making it relatively simple and efficient .
Industrial Production Methods
This method is widely used due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1,4-13C2)butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles
Scientific Research Applications
(1,4-13C2)butanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Utilized in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1,4-13C2)butanedinitrile involves its interaction with molecular targets through its cyano groups. These groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s isotopic labeling with carbon-13 allows for detailed studies of its reaction pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
Succinonitrile: The non-isotopically labeled version of (1,4-13C2)butanedinitrile.
1,2-Dicyanoethane: Another nitrile compound with a similar structure but different carbon chain length.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracing and detailed analysis of reaction mechanisms are required. This distinguishes it from other similar compounds that lack such labeling .
Biological Activity
(1,4-13C2)butanedinitrile, also known as 1,4-butanedinitrile or succinonitrile, is a compound with significant biological activity and applications in various fields. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₄H₄N₂
- Molecular Weight: 80.0880 g/mol
- CAS Registry Number: 110-61-2
- Other Names: Succinonitrile, Dicyanoethane
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in biochemistry and pharmacology.
- Metabolic Pathways : this compound can serve as a substrate in metabolic pathways, particularly in the biosynthesis of amino acids and other nitrogen-containing compounds. Its isotopic labeling allows for tracing metabolic processes in organisms.
- Antimicrobial Properties : Some studies have indicated that butanedinitrile derivatives exhibit antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt cellular membranes or interfere with metabolic functions.
- Neuroprotective Effects : Research has suggested potential neuroprotective effects of this compound in certain models of neurodegeneration, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
- Microbial Production : A study on the biological production of 2,3-butanediol from microbial fermentation highlighted the role of this compound as an intermediate metabolite. Genetically modified strains were shown to enhance production efficiency under specific fermentation conditions .
- NMR Studies : Nuclear Magnetic Resonance (NMR) studies have been conducted to understand the fixation of carbon dioxide in autotrophic organisms using this compound as a tracer. These studies provide insights into metabolic pathways and the incorporation of carbon into biomass .
- Electrical Transport Properties : Research investigating the electrical properties of this compound-based electrolytes revealed its potential application in energy storage systems. The study correlated structural characteristics with electrical transport behavior .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄N₂ |
| Molecular Weight | 80.0880 g/mol |
| CAS Number | 110-61-2 |
| Antimicrobial Activity | Yes |
| Neuroprotective Potential | Yes |
Properties
Molecular Formula |
C4H4N2 |
|---|---|
Molecular Weight |
82.07 g/mol |
IUPAC Name |
(1,4-13C2)butanedinitrile |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i3+1,4+1 |
InChI Key |
IAHFWCOBPZCAEA-CQDYUVAPSA-N |
Isomeric SMILES |
C(C[13C]#N)[13C]#N |
Canonical SMILES |
C(CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















